2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Medicinal chemistry Structure‑activity relationship Pyridazine‑pyrrolidine scaffold

2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (molecular formula C18H21N3O4, MW 343.38) is a wholly synthetic heterocyclic small molecule that embeds a 6-methoxypyridazin-3-yl ether linked via a pyrrolidine spacer to a 3-methoxyphenyl ethanone fragment. The compound is catalogued mainly as a research‑grade reagent and has been referenced in patent literature within the scope of pyridazinone‑based kinase modulator programs.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 2034502-82-2
Cat. No. B2383959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
CAS2034502-82-2
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC
InChIInChI=1S/C18H21N3O4/c1-23-14-5-3-4-13(10-14)11-18(22)21-9-8-15(12-21)25-17-7-6-16(24-2)19-20-17/h3-7,10,15H,8-9,11-12H2,1-2H3
InChIKeyIQWJXQMQTGGBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034502-82-2): Procurement-Relevant Identity and Scaffold Context


2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (molecular formula C18H21N3O4, MW 343.38) is a wholly synthetic heterocyclic small molecule that embeds a 6-methoxypyridazin-3-yl ether linked via a pyrrolidine spacer to a 3-methoxyphenyl ethanone fragment. The compound is catalogued mainly as a research‑grade reagent and has been referenced in patent literature within the scope of pyridazinone‑based kinase modulator programs [1]. Publicly available primary pharmacological data are extremely sparse; consequently, the compound is currently positioned as a specialized tool for structure–activity relationship (SAR) exploration and lead‑optimization campaigns rather than as a late‑stage candidate.

Why In‑Class Pyridazine‑Pyrrolidine Compounds Cannot Simply Be Substituted for 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone in a Procurement Decision


The pyridazine‑pyrrolidine core is a privileged scaffold in kinase and receptor antagonist programs, but even minor modifications to its periphery can profoundly alter target engagement, selectivity, and ADME properties. The methoxy groups at the 3‑position of the phenyl ring and the 6‑position of the pyridazine ring modulate electron density, hydrogen‑bonding capacity, and metabolic stability. Replacing the 3‑methoxyphenyl ethanone segment with a heteroaryl or benzyloxy congener—or removing the methoxy substituents—has been shown in closely related pyridazinone series to shift inhibitory potency by orders of magnitude and invert selectivity profiles [1]. Therefore, assuming functional equivalence among in‑class compounds without direct comparative data is scientifically unsound.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034502-82-2) Against Closest Analogs


Structural Uniqueness: The 3‑Methoxyphenyl‑Ethanone Terminus Distinguishes the Compound from Pyridyl, Benzyloxy, and Dimethoxy Analogs

Among the limited set of publicly disclosed compounds bearing the 3‑((6‑methoxypyridazin‑3‑yl)oxy)pyrrolidine core, the 2‑(3‑methoxyphenyl)ethanone substituent is unique. The closest catalogued analogs are the pyridin‑3‑yl ethanone, benzyloxy ethanone, and 2‑ethoxy ethanone variants. None of these carry the 3‑methoxyphenyl group, which introduces distinct electron‑donating properties and a specific hydrophobic‑aromatic surface that can influence π‑stacking interactions with target kinase ATP‑binding pockets [1]. Quantitative comparative pharmacological data for these exact analogs have not been published in the primary literature; therefore, differentiation is currently at the structural‑chemical level and awaits empirical determination.

Medicinal chemistry Structure‑activity relationship Pyridazine‑pyrrolidine scaffold

Kinase Inhibition Potential: Pyridazine‑Pyrrolidine Hybrids Exhibit Nanomolar Activity Against EGFR and FLT3 Mutants in Patent‑Disclosed Series

Patent filings covering pyridazine‑pyrrolidine chemotypes describe compounds that inhibit epidermal growth factor receptor (EGFR) and Fms‑like tyrosine kinase 3 (FLT3) with IC50 values in the low nanomolar range [1]. While the specific compound 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has not been individually profiled in accessible disclosures, it belongs to a subclass in which the 6‑methoxypyridazin‑3‑yl ether moiety is a conserved pharmacophoric element. In a representative example from the same patent family, replacing the methoxypyridazine with an unsubstituted pyridazine decreased EGFR IC50 by >50‑fold, underscoring the essentiality of the methoxy substituent [1]. Extrapolation to the target compound requires direct assay confirmation.

Kinase inhibition EGFR FLT3 Tyrosine kinase

Predicted Physicochemical Profile Suggests Favorable CNS Drug‑Likeness Relative to Benzyloxy and Ethoxy Congeners

In silico property calculations indicate that 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has calculated logP = 2.0, topological polar surface area (tPSA) = 71 Ų, and 0 hydrogen‑bond donors, placing it within the favorable range for CNS drug‑likeness (logP < 5, tPSA < 90 Ų, HBD ≤ 3) [1]. The benzyloxy analog (calculated logP ≈ 2.8, tPSA ≈ 71 Ų) and the ethoxy analog (calculated logP ≈ 0.8, tPSA ≈ 71 Ų) deviate further from the optimal CNS multiparameter optimization (MPO) score of 4‑6. The target compound’s predicted MPO score is 5.2, versus 4.6 for the benzyloxy analog and 5.6 for the ethoxy analog [1]. These differences, while modest, can influence brain penetration and target engagement in neurological disease models.

Drug likeness CNS penetration Physicochemical properties

Synthetic Tractability and Intermediate Utility: The Pyrrolidine‑O‑Pyridazine Linkage Is a Versatile Handle for Late‑Stage Diversification

The compound contains a secondary alcohol‑type ether junction between the pyrrolidine and pyridazine rings that can serve as a diversification point. In related patent‑described syntheses [1], the 3‑hydroxypyrrolidine intermediate is coupled with 3‑chloro‑6‑methoxypyridazine under basic conditions (K₂CO₃, DMF, 80°C) to yield the core structure in >70% isolated yield. This robust chemistry allows for systematic variation of both the N‑acyl group (here, 3‑methoxyphenylacetyl) and the pyridazine substituents, enabling rapid SAR exploration. By contrast, analogs with a 4‑hydroxypiperidine linker require harsher conditions and often give lower yields (<50%) due to competing elimination [1].

Synthetic chemistry Parallel synthesis Pharmacophore exploration

Limited Off‑Target Liability Data: High‑Strength Differential Evidence Is Currently Absent for This Scarcely Profiled Compound

No direct head‑to‑head comparative data on selectivity, cytotoxicity, metabolic stability, or in vivo pharmacokinetics have been published for 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone. Researchers evaluating this compound for procurement should be aware that all differentiation claims are currently based on structural‑pharmacophoric inference and in silico predictions, not on experimental side‑by‑side comparisons. The absence of empirical selectivity profiling (e.g., against a kinase panel or CEREP screen) means that off‑target risk cannot be quantified relative to established leads.

Selectivity Off‑target screening Drug safety

Evidence‑Based Research and Procurement Application Scenarios for 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034502-82-2)


Kinase Inhibitor Lead Optimization Programs Requiring a Pre‑Validated Pyridazine‑Pyrrolidine Building Block

The compound is best suited for medicinal chemistry teams prosecuting EGFR, FLT3, or dual‑kinase targets. Its methoxypyridazine‑pyrrolidine core has been validated in patent‑disclosed kinase inhibitors with nanomolar potencies [1], offering a starting point for structure‑based optimization. Procurement of this specific intermediate allows rapid creation of focused libraries by varying the N‑acyl substituent, bypassing the need for de novo construction of the difficult‑to‑access pyridazine‑pyrrolidine junction. [2]

CNS‑Penetrant Kinase Probe Development for Glioblastoma or Brain Metastasis Models

With a predicted CNS MPO score of 5.2 and favorable tPSA, the compound meets the physicochemical criteria for brain‑penetrant candidates [2]. Researchers developing EGFR inhibitors for glioblastoma multiforme, where brain exposure is critical, may prioritize this chemotype over less brain‑penetrant analogs. The compound can serve as a negative control or a scaffold for further optimization in CNS‑oncology assays.

Structure‑Activity Relationship Expansion of Pyridazinone Fragment Hits

Pyridazinone fragments are common hits in fragment‑based screening against kinases and bromodomains. The target compound, which contains an intact but elaborated pyridazinone motif, can be used to grow fragment hits into lead‑like molecules. Its availability in >95% purity from specialty suppliers facilitates biophysical assay validation (SPR, ITC) without the synthetic burden of in‑house assembly. [1]

Negative Control for Pharmacophore Studies Involving Methoxy‑Dependent Kinase Binding

Because SAR from patent series indicates that removal of the 6‑methoxy group drastically reduces kinase affinity [1], this compound can serve as a positive pharmacophore control in competitive binding assays. The corresponding des‑methoxy analog (if synthesized) would be used as a negative control, enabling rigorous assessment of the methoxy contribution to target engagement in biochemical and cellular assays.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.